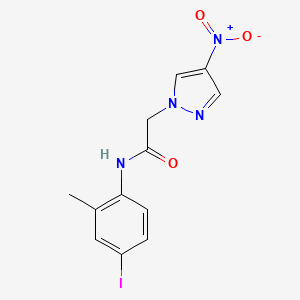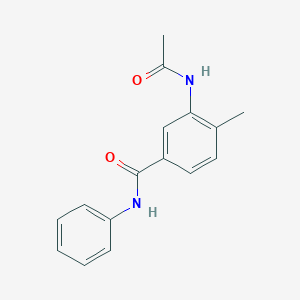
N-(3-nitrophenyl)-3-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-3-propoxybenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-(3-nitrophenyl)-3-propoxybenzamide acts as a non-specific inhibitor of chloride channels by binding to the channel pore and blocking the passage of chloride ions. It has been shown to inhibit both voltage-gated and ligand-gated chloride channels, making it a useful tool for studying different types of chloride channels.
Biochemical and Physiological Effects:
N-(3-nitrophenyl)-3-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell volume regulation, muscle contraction, and neurotransmitter release. It has also been shown to modulate the activity of ion channels, including calcium channels and potassium channels.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(3-nitrophenyl)-3-propoxybenzamide in lab experiments is its potency as a chloride channel inhibitor. It is effective at low concentrations, making it a cost-effective tool for studying chloride channels. However, one limitation is that it is a non-specific inhibitor and may also affect other ion channels and transporters. Therefore, it is important to use appropriate controls in experiments to ensure that the observed effects are due to chloride channel inhibition.
Future Directions
There are several future directions for the use of N-(3-nitrophenyl)-3-propoxybenzamide in scientific research. One area of interest is the role of chloride channels in cancer cell proliferation and migration. N-(3-nitrophenyl)-3-propoxybenzamide has been shown to inhibit these processes in vitro, suggesting that it may have potential as an anti-cancer agent. Another area of interest is the development of more specific chloride channel inhibitors that can be used to study the roles of specific chloride channels in physiological processes. Overall, N-(3-nitrophenyl)-3-propoxybenzamide is a versatile tool for studying chloride channels and has potential for further research in various fields.
Synthesis Methods
The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide involves the reaction of 3-nitrobenzoic acid with propionyl chloride and propylamine in the presence of a base. The resulting compound is then reacted with thionyl chloride to form the final product. The synthesis of N-(3-nitrophenyl)-3-propoxybenzamide is a straightforward process and can be easily scaled up for large-scale production.
Scientific Research Applications
N-(3-nitrophenyl)-3-propoxybenzamide has been widely used in scientific research as an inhibitor of chloride channels. Chloride channels play an important role in various physiological processes, including cell volume regulation, muscle contraction, and neurotransmitter release. By inhibiting chloride channels, N-(3-nitrophenyl)-3-propoxybenzamide can modulate these physiological processes and provide insights into their underlying mechanisms.
properties
IUPAC Name |
N-(3-nitrophenyl)-3-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-9-22-15-8-3-5-12(10-15)16(19)17-13-6-4-7-14(11-13)18(20)21/h3-8,10-11H,2,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGVUMWRTJGPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-ethoxyphenyl)ethyl]-4-nitrobenzamide](/img/structure/B5199191.png)
![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
![1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
![3-(1,3-benzodioxol-5-yl)-5-(1,3-thiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5199213.png)

![4-[(4-chlorobenzoyl)(3-methylphenyl)amino]-1,1-dioxidotetrahydro-3-thienyl 4-chlorobenzoate](/img/structure/B5199227.png)
![2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B5199229.png)
![N-{1-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5199239.png)
![rel-(2R,3R)-3-[(4-fluorobenzyl)(methyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B5199242.png)



![(2R*,3R*)-3-(dimethylamino)-1'-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5199290.png)